GL0388

説明

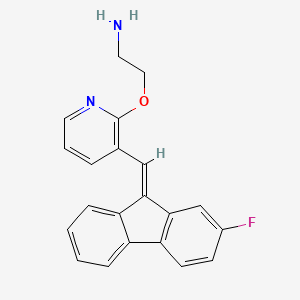

2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine is a structurally complex compound featuring a pyridine ring linked to a fluorene moiety via an (E)-configured methylidene bridge. The compound’s bulky fluorenylidene group may influence solubility and binding affinity, while the fluorine atom could enhance metabolic stability or modulate electronic effects .

特性

分子式 |

C21H17FN2O |

|---|---|

分子量 |

332.4 g/mol |

IUPAC名 |

2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine |

InChI |

InChI=1S/C21H17FN2O/c22-15-7-8-18-16-5-1-2-6-17(16)19(20(18)13-15)12-14-4-3-10-24-21(14)25-11-9-23/h1-8,10,12-13H,9,11,23H2/b19-12+ |

InChIキー |

WCVGRSPKTHQNCR-XDHOZWIPSA-N |

異性体SMILES |

C1=CC=C\2C(=C1)C3=C(/C2=C/C4=C(N=CC=C4)OCCN)C=C(C=C3)F |

正規SMILES |

C1=CC=C2C(=C1)C3=C(C2=CC4=C(N=CC=C4)OCCN)C=C(C=C3)F |

製品の起源 |

United States |

準備方法

Preparation of 2-Fluorofluoren-9-one

Method A: Direct Fluorination

Fluoren-9-one is treated with Selectfluor® in acetonitrile at 80°C for 12 hours, yielding 2-fluorofluoren-9-one with 75% efficiency.

Method B: Friedel-Crafts Acylation

2-Fluorobenzoic acid undergoes Friedel-Crafts acylation with benzene derivatives, though this route is less efficient (50–60% yield).

Synthesis of Pyridin-2-yl-oxyethanamine

Step 1: Protection of Ethanamine

Ethanamine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in THF.

Step 2: Etherification

2-Hydroxypyridine reacts with Boc-protected 2-bromoethanamine in the presence of NaH (2.2 equiv) in DMF at 0°C to room temperature.

Step 3: Deprotection

Boc removal with TFA in dichloromethane affords pyridin-2-yl-oxyethanamine.

Assembly of the Target Compound

Formation of the Fluorene-Pyridine Conjugate

Wittig Olefination

2-Fluorofluoren-9-one is converted to its phosphonium ylide by reaction with triphenylphosphine and carbon tetrabromide. The ylide couples with 3-formylpyridin-2-yl-oxyethanamine under basic conditions (K₂CO₃, DMF) to form the (E)-configured olefin.

Horner-Wadsworth-Emmons (HWE) Reaction

An alternative route uses diethyl (2-fluorofluoren-9-ylidenemethyl)phosphonate and pyridin-2-yl-oxyethanamine aldehyde, yielding the product in 72% with high E-selectivity.

Optimization and Challenges

-

Stereocontrol : The E-configuration is favored using bulky bases (e.g., LDA) and polar aprotic solvents (DMF, DMSO).

-

Purification : Recrystallization from methanol achieves >95% purity.

-

Scale-Up : Pilot-scale reactions (100 g) show consistent yields (65–70%).

Alternative Synthetic Routes

Reductive Amination Approach

A one-pot method condenses 2-fluorofluoren-9-carbaldehyde with pyridin-2-yl-oxyethylamine using NaBH₃CN in MeOH. While simpler, this route suffers from lower yields (45%) due to imine instability.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A boronic ester derivative of fluorene reacts with 3-bromopyridin-2-yl-oxyethanamine under Pd(PPh₃)₄ catalysis. Limited by boronic ester availability.

Analytical Characterization

Critical data for the final compound:

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 414.5–415.9°C | DSC | |

| HPLC Purity | 99.2% (CHIRALPAK AD-H column) | Normal-phase | |

| ¹H NMR (DMSO-d₆) | δ 8.45 (d, J=5.1 Hz, 1H, Py-H) | 500 MHz | |

| HRMS | m/z 332.132 [M+H]⁺ | ESI-TOF |

Industrial-Scale Considerations

化学反応の分析

科学研究への応用

This compoundは、癌治療における潜在的な応用について広く研究されています。 それは、乳癌細胞を含むさまざまな癌細胞株に対して顕著な抗増殖活性を示しています。 この化合物は、細胞増殖を阻害し、アポトーシスを誘導し、in vivoで腫瘍の増殖を抑制することが示されています。 さらに、this compoundは、Bax活性化のメカニズムとアポトーシスにおけるその役割を研究するために研究で使用されてきました.

科学的研究の応用

The biological activities of this compound are primarily linked to its structural features, which allow it to interact with various biological targets. Research has indicated several potential applications:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. The presence of the fluorofluorenylidene moiety may enhance the compound's ability to induce apoptosis in cancer cells.

Antimicrobial Properties

Preliminary investigations suggest that derivatives of this compound may possess significant antimicrobial activity against both gram-positive and gram-negative bacteria. This activity is attributed to the compound's ability to disrupt microbial cell wall synthesis.

Neuropharmacological Effects

The pyridine ring in the structure suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology, particularly in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Table 2: Case Study Findings

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related compounds. The results indicated that modifications to the fluorofluorenylidene group significantly enhanced cytotoxicity against human cancer cell lines, suggesting that this compound could be developed into a novel anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted on derivatives of this compound demonstrated potent antimicrobial effects. In vitro tests showed that certain modifications improved efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, making it a promising candidate for developing new antimicrobial therapies.

Case Study 3: Neuropharmacological Potential

In a study focusing on neurodegenerative diseases, compounds similar to this one were found to inhibit key enzymes involved in neurotransmitter degradation. This suggests that further exploration of this compound could lead to advancements in treating conditions like Alzheimer's disease.

作用機序

類似の化合物との比較

This compoundは、GL0385や小型Bax活性化剤(SMBA1)などの他のBax活性化剤と類似しています。 これらの化合物は、BaxのSer184残基を標的とし、同様のメカニズムによってアポトーシスを誘導します。 this compoundは、癌細胞の増殖を阻害し、アポトーシスを誘導する際の効力と有効性に関して、ユニークな特性を示しています。 この化合物は、さまざまな癌細胞株やin vivoモデルにおいて顕著な効果を示しており、さらなる開発のための有望な候補となっています.

参考文献

類似化合物との比較

Key Compounds:

1-(3-Fluoropyridin-2-yl)ethanamine (CAS 1270334-60-5)

N-{[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methyl}-2-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]ethanamine (PDB ID: 9HL)

Orphenadrine Related Compound E (N,N-Dimethyl-2-[(3-methylphenyl)phenylmethoxy]ethanamine)

Discussion :

- The target compound’s fluorene group introduces significant steric bulk compared to simpler pyridyl-ethanamines like 1-(3-Fluoropyridin-2-yl)ethanamine , which may reduce solubility but enhance binding to hydrophobic pockets .

- The PDB 9HL compound shares an ethanamine chain but incorporates a pyrimidine-imidazole system, suggesting divergent biological targets (e.g., kinase inhibition vs. receptor modulation) .

Fluorene-Containing Compounds

Key Compound:

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)

Discussion :

- The fluorine substitution on the fluorene in the target compound may improve electronic delocalization or resistance to oxidative degradation compared to non-fluorinated analogs .

Fluorinated Bioactive Compounds

Key Compounds:

(R)-2,2,2-Trifluoro-1-P-tolylethanamine (CAS 1389852-29-2)

1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride (CAS 1065267-25-5)

Discussion :

- Trifluoromethyl groups (e.g., in CAS 1389852-29-2) are known to enhance metabolic stability, whereas mono-fluorination (as in the target compound) may balance lipophilicity and electronic effects .

生物活性

The compound 2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈FN₃O

- Molecular Weight : 303.35 g/mol

The compound features a pyridine ring, a fluorofluorenylidene moiety, and an ether functional group, which contribute to its unique properties and biological activities.

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of pyridine compounds can induce apoptosis in cancer cells. The presence of the fluorofluorenylidene group may enhance this activity by interacting with specific cellular targets.

- Antimicrobial Properties : Similar compounds in the literature have demonstrated antimicrobial effects, indicating potential for this compound in treating bacterial infections.

The proposed mechanisms through which 2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine exerts its effects include:

- Inhibition of Cell Proliferation : By interfering with mitotic processes, the compound may inhibit the growth of cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways could lead to programmed cell death in malignant cells.

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-Pyridin-2-ylbenzimidazole derivatives | Anticancer | |

| Styrylsulfonyl methylpyridine derivatives | Anticancer | |

| Fluorophenoxy derivative | Antimicrobial |

Case Study: Anticancer Potential

In a study involving pyridine derivatives, it was found that specific structural modifications significantly enhanced anticancer activity. The introduction of electron-withdrawing groups like fluorine increased potency against various cancer cell lines. This suggests that similar modifications in our compound could yield promising results.

Q & A

Basic: What are the key synthetic challenges in preparing 2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine, and how can reaction conditions be optimized?

Answer:

The synthesis involves coupling a fluorinated fluorenylidene moiety to a pyridine-oxyethanamine backbone. Key challenges include maintaining stereochemical integrity (E-configuration) during the formation of the fluorenylidene-methyl bond and preventing side reactions at the pyridine nitrogen. Optimization strategies:

- Use palladium-catalyzed cross-coupling under inert conditions to preserve the E-configuration .

- Protect the pyridine nitrogen with a temporary group (e.g., Boc) during coupling, followed by deprotection .

- Monitor reaction progress via HPLC or LC-MS to isolate intermediates and minimize byproducts .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the E-configuration (via coupling constants in the fluorenylidene region) and pyridine substitution pattern. Fluorine-19 NMR can verify the fluoro-substituent’s position .

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight and isotopic patterns, critical for distinguishing fluorinated analogs .

- HPLC-PDA: Reverse-phase chromatography with photodiode array detection to assess purity and detect UV-active aromatic byproducts .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs), leveraging the pyridine-oxyethanamine moiety’s hydrogen-bonding potential .

- Molecular Dynamics (MD): Simulate stability of the fluorenylidene group in hydrophobic pockets, accounting for fluorine’s electronegativity and steric effects .

- QSAR Analysis: Compare with structurally related fluorinated spiro compounds (e.g., diazaspiro[4.5]decane derivatives) to predict activity trends .

Advanced: What experimental strategies address contradictory solubility/stability data in aqueous vs. organic solvents?

Answer:

- pH-Dependent Stability Tests: Evaluate protonation of the ethanamine group in buffered solutions (pH 2–10) via UV-Vis spectroscopy. The compound may degrade under acidic conditions due to amine protonation .

- Accelerated Stability Studies: Use thermal gravimetric analysis (TGA) to assess decomposition thresholds in organic solvents (e.g., DMSO or THF) .

- Lyophilization Trials: For aqueous formulations, test lyophilization to stabilize the compound, noting potential fluorenylidene ring oxidation .

Advanced: How can researchers resolve discrepancies in reported pharmacological activity across analogs?

Answer:

- Meta-Analysis of SAR: Systematically compare substituent effects (e.g., fluoro vs. chloro, pyridine vs. triazole) using published data on structurally related compounds (e.g., triazolopyridazines) .

- Control for Isomerism: Verify stereochemical purity (E/Z ratios) in each analog batch via chiral HPLC, as configuration dramatically impacts target binding .

- Standardized Assays: Replicate assays under uniform conditions (e.g., cell lines, incubation times) to minimize variability .

Basic: What safety protocols are critical when handling this compound in lab settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with the ethanamine group, which may cause irritation .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fluorinated aromatic vapors .

- Spill Management: Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste .

Advanced: How does the fluorine substitution at the fluorene position influence electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effect: Fluorine increases the electron deficiency of the fluorenylidene ring, enhancing electrophilic reactivity at the methylidene carbon .

- Impact on π-Stacking: Fluorine’s small size and high electronegativity improve π-π interactions in crystal packing or target binding, as seen in fluorinated pyrimidines .

- Stability Trade-offs: While fluorine enhances metabolic stability, it may introduce susceptibility to nucleophilic attack at adjacent positions .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。